Sulfacetamide

Overview

Description

Sulfacetamide is a sulfonamide antibiotic widely used in the treatment of bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. The compound is commonly used in topical formulations to treat skin infections such as acne and seborrheic dermatitis, as well as in ophthalmic solutions for eye infections like conjunctivitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfacetamide can be synthesized through several methods. One common route involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride. This reaction produces N-(4-aminophenyl)sulfonylacetamide (this compound), which is then purified using liquid chromatography . Another method involves the alkylation of 4-aminobenzenesulfonyl chloride with acetamide in the presence of sodium hydroxide . Ultrasonic irradiation techniques have also been employed to synthesize this compound, offering eco-friendly and high-yield alternatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reflux reactions. The process begins with the reaction of sulfanilamide with acetic anhydride, followed by purification and conversion to sodium this compound using sodium hydroxide . Ultrasonic irradiation methods are also being explored for industrial applications due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Sulfacetamide undergoes various chemical reactions, including diazotization, oxidation, and substitution reactions.

Common Reagents and Conditions

Diazotization: This compound reacts with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.

Oxidation: The compound can be oxidized using diperiodatocuperate(III) under specific conditions.

Substitution: This compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Major Products Formed

Scientific Research Applications

Acne Vulgaris

Sulfacetamide is frequently combined with sulfur in formulations to enhance its therapeutic efficacy against acne vulgaris. A notable formulation is the sodium this compound 10% and sulfur 5% emollient foam. Clinical studies have demonstrated significant reductions in inflammatory lesions among patients treated with this combination.

Case Study Example:

- A 29-year-old woman with facial acne vulgaris showed a decrease from 12 inflammatory lesions to 3 after six weeks of treatment with sodium this compound foam .

| Patient Age | Initial Inflammatory Lesions | Lesions After 6 Weeks |

|---|---|---|

| 29 | 12 | 3 |

| 13 | 23 | 16 |

| 32 | 19 | 5 |

Seborrheic Dermatitis

The combination of sodium this compound and sulfur has also been effective in treating seborrheic dermatitis. A study involving an eight-week treatment period indicated a significant improvement in lesion counts among subjects diagnosed with this condition.

Clinical Findings:

- Patients treated with the combination showed a marked reduction in both inflammatory and non-inflammatory lesions, demonstrating the compound's versatility in managing skin disorders .

Rosacea

This compound has been utilized effectively for rosacea treatment, particularly when combined with sulfur. Research indicates that patients experience significant improvements in erythema and inflammatory lesions after using formulations containing these agents.

Study Results:

- In an eight-week double-blind study, patients receiving sodium this compound and sulfur reported an improvement rate of 78% in inflammatory lesions compared to only 36% in the control group .

Summary of Efficacy

The efficacy of sodium this compound is enhanced when combined with other agents like sulfur or hydrocortisone, which may increase its effectiveness against various skin conditions. The following table summarizes key findings from several studies on the efficacy of sodium this compound:

| Condition | Treatment Formulation | Initial Lesions | Final Lesions | Improvement Rate |

|---|---|---|---|---|

| Acne Vulgaris | Sodium this compound 10% + Sulfur 5% | Varies | Varies | Up to 78% |

| Seborrheic Dermatitis | Sodium this compound + Sulfur | Varies | Varies | Significant |

| Rosacea | Sodium this compound + Sulfur | Varies | Varies | Significant |

Mechanism of Action

Sulfacetamide acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the multiplication of bacteria . This mechanism involves the inhibition of the enzyme dihydropteroate synthase, which is crucial for the conversion of PABA to dihydrofolic acid .

Comparison with Similar Compounds

Sulfacetamide is often compared with other sulfonamide antibiotics such as sulfadiazine, sulfamerazine, and sulfamethoxazole. While all these compounds share a similar mechanism of action, this compound is unique due to its rapid absorption and excretion, reducing the risk of crystallization in the kidneys . Additionally, this compound is commonly used in topical formulations, whereas other sulfonamides are often administered orally or intravenously .

List of Similar Compounds

- Sulfadiazine

- Sulfamerazine

- Sulfamethoxazole

- Sulfanilamide

Biological Activity

Sulfacetamide is a sulfonamide antibiotic known for its bacteriostatic properties and broad-spectrum activity against various gram-positive and gram-negative bacteria. This compound has been extensively studied for its biological activities, particularly in dermatology, where it is commonly used to treat skin conditions such as acne vulgaris, seborrheic dermatitis, and rosacea.

This compound functions primarily as a competitive inhibitor of para-aminobenzoic acid (PABA), which is crucial for the synthesis of folic acid in bacteria. By inhibiting this pathway, this compound effectively prevents bacterial growth and replication. The inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway, is central to its antibacterial effects .

Pharmacokinetics

- Half-life : Approximately 7-12.8 hours.

- Distribution : this compound is widely distributed in body tissues and fluids, achieving high concentrations in ocular, pleural, and synovial fluids.

- Administration : Typically administered topically or orally; however, parenteral administration can be challenging due to irritation caused by alkaline salts .

Acne Vulgaris

This compound has shown significant efficacy in treating acne vulgaris. A study reported that twice-daily application of sodium this compound lotion led to an 80.4% to 83% reduction in inflammatory lesions over 12 weeks .

Case Studies:

- Case 1 : A 29-year-old woman with a history of acne showed a marked reduction in lesions after using this compound emollient foam for eight weeks.

- Case 2 : A 13-year-old boy experienced significant improvement in inflammatory lesions after treatment with this compound combined with tretinoin .

Seborrheic Dermatitis

This compound has also been effective in treating seborrheic dermatitis. In one study, it was found that 93% of patients experienced improvement or complete control of their condition when treated with sodium this compound ointment .

Perioral Dermatitis

The combination of topical sodium this compound with oral tetracyclines has been reported to clear lesions consistently in patients suffering from perioral dermatitis .

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various pathogens including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Shigella dysenteriae

- Salmonella typhi

- Pseudomonas aeruginosa

These activities have been confirmed through various methods including the agar well diffusion technique .

Research Findings

Recent studies have explored the potential of this compound derivatives as HCV protease inhibitors and CXCR2 antagonists, indicating a broader biological activity beyond its traditional uses . Additionally, research on the coordination of sulfonamides with metal ions (e.g., Ru(III)) has suggested enhanced antimicrobial properties due to improved penetration and interaction with microbial DNA .

Summary Table of Biological Activities

| Condition | Efficacy Rate | Notes |

|---|---|---|

| Acne Vulgaris | 80.4% - 83% reduction | Effective as monotherapy or combination |

| Seborrheic Dermatitis | 93% improvement | High success rate in clinical settings |

| Perioral Dermatitis | Consistent clearance | Best when combined with oral tetracyclines |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for sulfacetamide sodium in experimental settings to ensure stability?

this compound sodium should be stored at -20°C in a dry environment to maintain its chemical integrity over time. Short-term exposure to ambient temperatures during transportation is generally acceptable, but long-term storage must adhere to these conditions to prevent degradation . For reproducibility, researchers should document storage protocols in line with guidelines for handling hygroscopic or temperature-sensitive compounds .

Q. Which solvents are optimal for dissolving this compound sodium in in vitro assays?

Solubility varies by solvent:

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| H2O | ≥10.65 | Direct dissolution |

| EtOH | ≥12.45 | Ultrasonic aid |

| DMSO | ≥28.4 | Ultrasonic aid |

| Data sourced from experimental product sheets . For cell-based assays, pre-warming solvents to 37°C and using ultrasonic baths can enhance dissolution. Researchers should validate solubility under their specific experimental conditions to avoid precipitation . |

Q. How does this compound’s mechanism of action guide its experimental application in antimicrobial studies?

this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This mechanism necessitates careful selection of bacterial strains with intact folate pathways. Researchers should pair this compound with auxotrophic bacterial models or validate target expression via genomic sequencing prior to efficacy assays . Controls should include sulfonamide-resistant strains to confirm specificity .

Advanced Research Questions

Q. What methodological strategies address discrepancies in this compound’s reported efficacy across bacterial strains?

Discrepancies often arise from strain-specific genetic variations (e.g., folP mutations) or differences in culture media (e.g., thymidine content, which bypasses folate synthesis). To resolve these:

- Conduct comparative studies using isogenic strains with and without DHPS mutations.

- Standardize media formulations (e.g., thymidine-free for folate pathway dependency).

- Use dose-response curves to quantify IC50 shifts, paired with statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance . Transparent reporting of strain origins and growth conditions is critical for reproducibility .

Q. What experimental design considerations are essential for pharmacokinetic (PK) studies of this compound?

Key factors include:

- Biofluid matrix selection : Plasma protein binding (>80% for this compound) requires ultracentrifugation or equilibrium dialysis to measure free drug concentrations .

- Sampling intervals : Frequent early timepoints (e.g., 0–2 hrs post-administration) to capture rapid distribution phases.

- Analytical validation : HPLC or LC-MS/MS methods with deuterated internal standards to account for matrix effects . Studies should align with FDA/EMA guidelines for PK parameters (e.g., AUC, Cmax) and include crossover designs to control for inter-individual variability .

Q. How can researchers mitigate oxidative degradation of this compound in long-term stability studies?

Degradation pathways involve sulfonamide bond cleavage under oxidative or photolytic conditions. Mitigation strategies include:

- Storing solutions in amber vials to block light exposure.

- Adding antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations.

- Conducting accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s autophagy-modulating effects be reconciled?

Autophagy effects may depend on concentration-dependent off-target actions. For example:

- Low doses (≤10 µM) may inhibit bacterial growth via DHPS.

- High doses (≥50 µM) could induce eukaryotic autophagy through ROS-mediated pathways. Researchers should:

- Replicate experiments across multiple cell lines (e.g., HeLa vs. RAW264.7 macrophages).

- Use autophagy inhibitors (e.g., chloroquine) or fluorescent LC3 reporters to confirm mechanism . Contradictions in literature often stem from unstated variables like cell passage number or serum content in media .

Q. Methodological Resources

- Statistical Reporting : Follow CONSORT guidelines for randomized trials, including effect sizes and confidence intervals .

- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and randomization methods in supplementary materials .

Properties

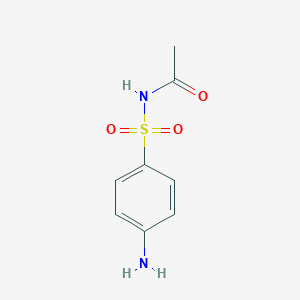

IUPAC Name |

N-(4-aminophenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIVFJLNDNKQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-56-0 (mono-hydrochloride salt, anhydrous) | |

| Record name | Sulfacetamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026060 | |

| Record name | Sulfacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfacetamide is a white powder. (NTP, 1992), Solid | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L | |

| Record name | SID855639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144-80-9 | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfacetamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4965G3J0F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 to 363 °F (NTP, 1992), 183 °C | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.